(2-Oxo-1,3-oxazolidin-3-yl)acetic acid
Overview
Description
(2-Oxo-1,3-oxazolidin-3-yl)acetic acid is a heterocyclic compound with the molecular formula C5H7NO4 and a molecular weight of 145.11 g/mol It is characterized by the presence of an oxazolidinone ring fused with an acetic acid moiety
Mechanism of Action
Target of Action
It’s known that oxazolidin-2-one derivatives, a group to which this compound belongs, have been used as chiral auxiliaries in stereoselective transformations .
Mode of Action
It’s known that oxazolidin-2-one derivatives can exhibit antibacterial activity . They are considered bacteriostatic for enterococci and staphylococci, but bactericidal for penicillin-susceptible S. pneumoniae and Bacteroides fragilis .
Biochemical Pathways
Oxazolidin-2-one derivatives have been associated with antibacterial activity, suggesting they may interact with bacterial protein synthesis or other key bacterial metabolic pathways .
Result of Action
Given the antibacterial activity of related oxazolidin-2-one derivatives, it’s possible that this compound could have similar effects, such as inhibiting bacterial protein synthesis or disrupting other key bacterial metabolic processes .
Action Environment
It’s known that these homo-oligomers tend to fold in a regular helical structure in a competitive solvent, such as water . This suggests that the compound’s action could be influenced by the solvent environment.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2-Oxo-1,3-oxazolidin-3-yl)acetic acid typically involves the cyclization of amino acids or their derivatives. One common method is the reaction of glycine derivatives with carbonyl compounds under acidic or basic conditions to form the oxazolidinone ring . The reaction conditions often include the use of solvents such as ethanol or water, and the process may require heating to facilitate the cyclization.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as crystallization or chromatography .
Chemical Reactions Analysis
Types of Reactions
(2-Oxo-1,3-oxazolidin-3-yl)acetic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxazolidinone derivatives.
Reduction: Reduction reactions can convert the oxazolidinone ring to other functional groups.
Substitution: Nucleophilic substitution reactions can occur at the oxazolidinone ring, leading to the formation of substituted derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like amines or alcohols. Reaction conditions vary depending on the desired transformation but often involve controlled temperatures and specific solvents .
Major Products Formed
The major products formed from these reactions include various substituted oxazolidinones, which can be further functionalized for specific applications .
Scientific Research Applications
Chemistry
In chemistry, (2-Oxo-1,3-oxazolidin-3-yl)acetic acid is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the creation of diverse chemical libraries for drug discovery and material science .
Biology
In biological research, this compound is studied for its potential as a scaffold in the design of enzyme inhibitors and other bioactive molecules. Its ability to interact with biological targets makes it a valuable tool in medicinal chemistry .
Medicine
In medicine, derivatives of this compound are explored for their therapeutic potential. They are investigated for their antimicrobial, anticancer, and anti-inflammatory properties .
Industry
In the industrial sector, this compound is used in the production of polymers and other advanced materials. Its stability and reactivity make it suitable for various manufacturing processes .
Comparison with Similar Compounds
Similar Compounds
(2-Oxo-1,3-oxazolidin-5-yl)acetic acid: Similar in structure but with a different position of the oxazolidinone ring.
(2-Oxoindolin-3-yl)acetic acid: Contains an indole ring instead of an oxazolidinone ring.
Uniqueness
(2-Oxo-1,3-oxazolidin-3-yl)acetic acid is unique due to its specific ring structure and the presence of both an oxazolidinone and an acetic acid moiety. This combination provides distinct chemical reactivity and biological activity, making it a versatile compound for various applications .
Properties
IUPAC Name |
2-(2-oxo-1,3-oxazolidin-3-yl)acetic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H7NO4/c7-4(8)3-6-1-2-10-5(6)9/h1-3H2,(H,7,8) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VJVCFQBYLWXKHP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC(=O)N1CC(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H7NO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70506544 | |
Record name | (2-Oxo-1,3-oxazolidin-3-yl)acetic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70506544 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
145.11 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
75125-23-4 | |
Record name | (2-Oxo-1,3-oxazolidin-3-yl)acetic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70506544 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | (2-Oxo-1,3-oxazolidin-3-yl)acetic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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